Comparative ER Binding Affinity: WAY-169916 vs. E2 and Raloxifene
WAY-169916 binds to both human ERα and ERβ with an IC50 of 3 nM, demonstrating equipotent binding to the natural ligand 17β-estradiol (E2) in a competition binding assay. In comparison, the SERM raloxifene exhibits significantly weaker binding, with IC50 values of 4.1 nM and 43 nM for ERα and ERβ, respectively [1]. This indicates that WAY-169916 has a high-affinity, non-selective binding profile for both ER subtypes, similar to E2, but with a distinct functional outcome.
| Evidence Dimension | Ligand Binding Affinity to Human ER Subtypes |
|---|---|
| Target Compound Data | IC50 = 3 nM (both ERα and ERβ) |
| Comparator Or Baseline | 17β-estradiol (E2): IC50 = 3 nM (both receptors); Raloxifene: IC50 = 4.1 nM (ERα), 43 nM (ERβ) |
| Quantified Difference | WAY-169916 is equipotent to E2 for both ER subtypes and shows 10.5-fold higher affinity for ERβ compared to raloxifene. |
| Conditions | Competition binding assay with [3H]E2 against purified human ERα and ERβ ligand-binding domains. |
Why This Matters
This data confirms WAY-169916 is a high-affinity ER ligand like the natural hormone but predicts a different functional profile, making it ideal for studies requiring ER engagement without classical estrogenic output.
- [1] Chadwick, C. C., et al. (2005). Identification of pathway-selective estrogen receptor ligands that inhibit NF-κB transcriptional activity. Proceedings of the National Academy of Sciences, 102(7), 2543-2548. PMID: 15699342. View Source
